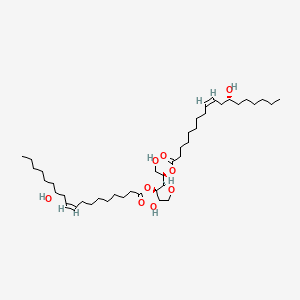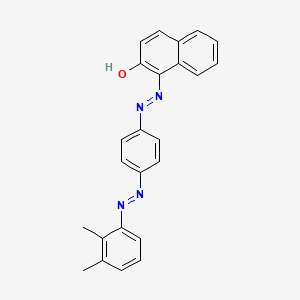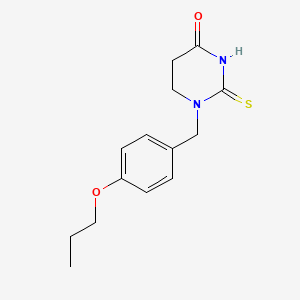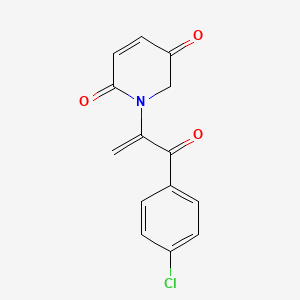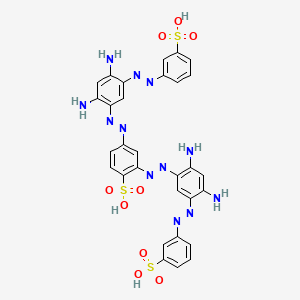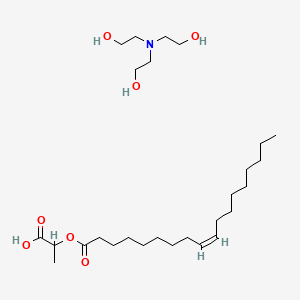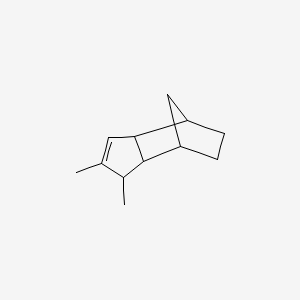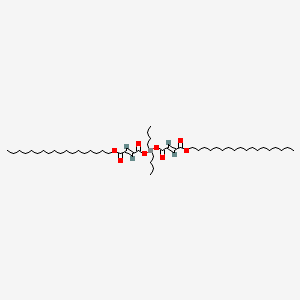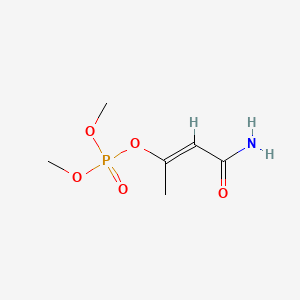
Phosphoric acid, dimethyl ester, ester with 3-hydroxycrotonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bidrin amide is a chemical compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group Amides are widely present in biological systems and are crucial in the pharmaceutical industry due to their stability and ability to form hydrogen bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bidrin amide typically involves the reaction of carboxylic acids with amines. One common method is the use of activating agents such as 1,1’-carbonyldiimidazole or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or N,N-dimethylformamide under mild conditions to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of Bidrin amide can be scaled up using continuous processes such as reactive extrusion. This method involves the continuous mixing and reaction of the starting materials in a twin-screw extruder, allowing for efficient and large-scale production . The process is designed to minimize solvent use and waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Bidrin amide undergoes various chemical reactions, including:
Oxidation: Bidrin amide can be oxidized to form corresponding oxides.
Reduction: Reduction of Bidrin amide typically yields primary or secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amides, primary amines, and secondary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bidrin amide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bidrin amide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including modulation of metabolic pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
Bidrin amide can be compared with other similar compounds, such as:
Acetamide: A simple amide with a similar structure but different reactivity and applications.
Formamide: Another simple amide used primarily as a solvent and in the synthesis of pharmaceuticals.
Benzamide: A more complex amide with applications in medicinal chemistry and as a precursor to various drugs.
Bidrin amide is unique due to its specific structure and the presence of functional groups that allow for diverse chemical reactions and applications. Its stability and ability to form hydrogen bonds make it particularly valuable in both research and industrial contexts .
Properties
CAS No. |
2673-68-9 |
|---|---|
Molecular Formula |
C6H12NO5P |
Molecular Weight |
209.14 g/mol |
IUPAC Name |
[(E)-4-amino-4-oxobut-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C6H12NO5P/c1-5(4-6(7)8)12-13(9,10-2)11-3/h4H,1-3H3,(H2,7,8)/b5-4+ |
InChI Key |
KTDOBHIMCLAICL-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\C(=O)N)/OP(=O)(OC)OC |
Canonical SMILES |
CC(=CC(=O)N)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


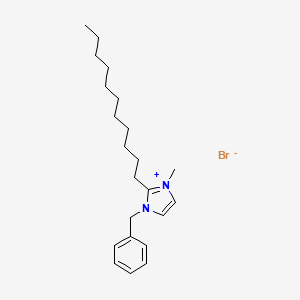
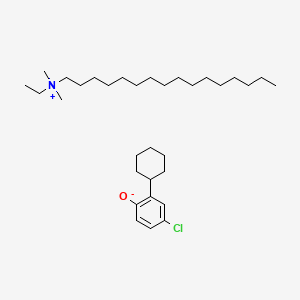
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)
